N-(3,5-dimethylphenyl)thian-3-amine
Description
N-(3,5-Dimethylphenyl)thian-3-amine is an aromatic amine derivative featuring a thiane (tetrahydrothiopyran) ring substituted at the 3-position with an amine group linked to a 3,5-dimethylphenyl moiety. The 3,5-dimethyl substitution pattern on the phenyl ring is a critical structural feature shared with several bioactive and crystallographically characterized compounds, enabling comparative analysis .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)thian-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10-6-11(2)8-13(7-10)14-12-4-3-5-15-9-12/h6-8,12,14H,3-5,9H2,1-2H3 |
InChI Key |
FPEZVDHFCSYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCCSC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)thian-3-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-3-amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)thian-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Table 2: Crystallographic Comparison of N-(3,5-Disubstituted Phenyl) Derivatives
Biological Activity
N-(3,5-dimethylphenyl)thian-3-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thian-3-amine moiety linked to a 3,5-dimethylphenyl group. The molecular formula is C11H14N2S. The synthesis typically involves the reaction of 3,5-dimethylphenylamine with thian-3-amine in a controlled environment, often using solvents and catalysts to optimize yield and purity.
Biological Activity
Research indicates that this compound may interact with various biological targets, influencing several biochemical pathways. The following sections detail its potential pharmacological effects:
Antimicrobial Activity
Compounds similar in structure to this compound have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy are still limited.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar thian derivatives have been reported to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Anticancer Potential
There is emerging evidence that compounds with thian structures can exhibit anticancer properties. Research indicates that this compound may affect cancer cell proliferation and apoptosis through mechanisms involving cell cycle regulation and apoptosis induction. Further studies are needed to elucidate these mechanisms and assess the compound's effectiveness against various cancer types.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
